N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide is a useful research compound. Its molecular formula is C13H10FN3O3S and its molecular weight is 307.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibitory and Anticancer Activities N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide and its derivatives have been studied for their role in inhibiting Src kinase, a protein involved in cancer development. For instance, N-benzyl substituted acetamide derivatives showed significant inhibition of cell proliferation in various cancer cell types, including human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Photoreactions in Solvents Studies on related compounds like flutamide, which share structural similarities with this compound, reveal interesting photoreactions. These reactions vary depending on the solvent, significantly affecting the compound's behavior when exposed to UV light (Watanabe et al., 2015).
Potential in Non-linear Optical Materials Compounds like 3-Nitroacetanilide, a close relative, have been explored for their potential as organic non-linear optical materials, suggesting possible applications in photonic and electronic devices (Mahalakshmi et al., 2002).
Designing Fluorescent Probes Research on derivatives of this compound has led to the development of novel fluorescent probes. These probes are designed to target specific proteins, such as the 18-kDa translocator protein (TSPO), important in studying brain diseases and inflammation (Wongso et al., 2021).
Metabolism and Toxicity Studies The metabolism and potential toxicological aspects of structurally related compounds like flutamide have been investigated, providing insights into how similar compounds might be metabolized in the human body and their potential toxic effects (Goda et al., 2006).
Improving Metabolic Stability Efforts to improve the metabolic stability of similar compounds have led to the exploration of various heterocyclic analogs, which might provide a basis for enhancing the stability and efficacy of this compound derivatives (Stec et al., 2011).
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c14-10-5-4-9(7-11(10)17(19)20)16-12(18)8-21-13-3-1-2-6-15-13/h1-7H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAIYCITUDYVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319756 |
Source
|
Record name | N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792128 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
401574-09-2 |
Source
|
Record name | N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.